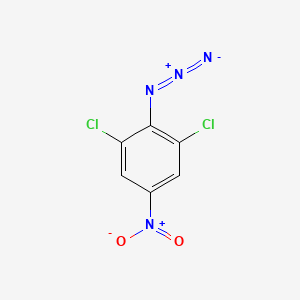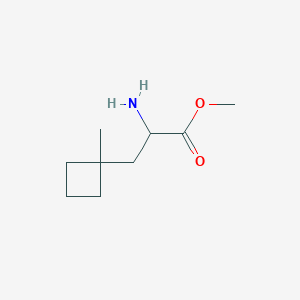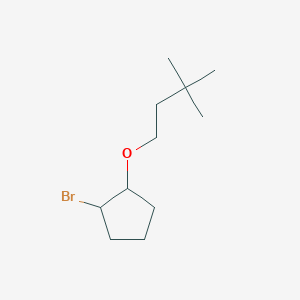
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is an organic compound with the molecular formula C11H21BrO and a molecular weight of 249.19 g/mol . This compound is characterized by a cyclopentane ring substituted with a bromine atom and a 3,3-dimethylbutoxy group. It is a clear, colorless liquid at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane typically involves the bromination of 2-(3,3-dimethylbutoxy)cyclopentane. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used in non-polar solvents like tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(3,3-dimethylbutoxy)cyclopentanol, 2-(3,3-dimethylbutoxy)cyclopentanenitrile, and 2-(3,3-dimethylbutoxy)cyclopentylamine.
Elimination Reactions: The major product is 2-(3,3-dimethylbutoxy)cyclopentene.
Oxidation and Reduction: Products include 2-(3,3-dimethylbutoxy)cyclopentanone and 2-(3,3-dimethylbutoxy)cyclopentanol.
Applications De Recherche Scientifique
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-(2,2-dimethylpropoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylpentoxy)cyclopentane
- 1-Bromo-2-(3,3-dimethylhexoxy)cyclopentane
Uniqueness
1-Bromo-2-(3,3-dimethylbutoxy)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the 3,3-dimethylbutoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Propriétés
Formule moléculaire |
C11H21BrO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-bromo-2-(3,3-dimethylbutoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-11(2,3)7-8-13-10-6-4-5-9(10)12/h9-10H,4-8H2,1-3H3 |
Clé InChI |
AJMLJWQODIRTRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOC1CCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




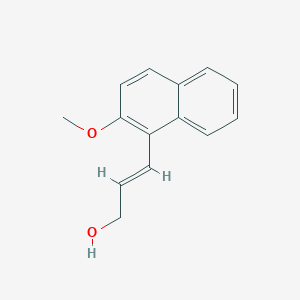
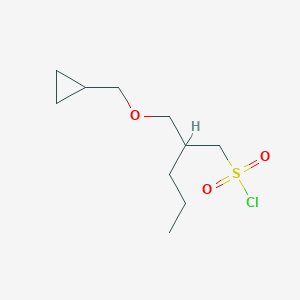

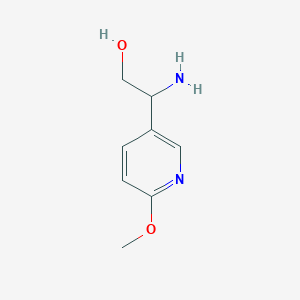
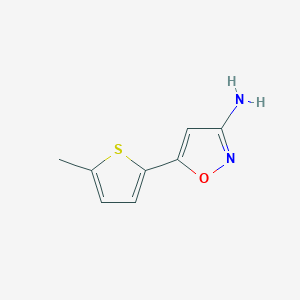
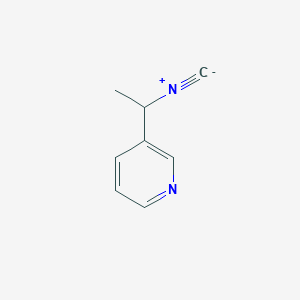

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)

![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
